2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to a class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, characterized by a bicyclic thiophene core substituted with chloroacetamido and methoxyethyl groups. Its synthesis typically involves coupling chloroacetyl chloride with a precursor amine under basic conditions, as seen in analogous compounds (e.g., 2a in ). The chloroacetamido group introduces electrophilic reactivity, while the 2-methoxyethyl substituent enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-20-7-6-16-13(19)12-9-4-2-3-5-10(9)21-14(12)17-11(18)8-15/h2-8H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXCJZNXYANLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the benzothiophene core, which is then functionalized with the chloroacetamido and methoxyethyl groups through a series of reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzothiophene derivatives.
Scientific Research Applications
2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The chloroacetamido group may facilitate binding to certain enzymes or receptors, leading to the modulation of biological processes. The methoxyethyl group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituent variations are summarized below:
Key Observations:
- Chloroacetamido vs. Aromatic Substituents : The target compound’s chloroacetamido group contrasts with bulkier aromatic substituents (e.g., 2,4-dichlorobenzoyl in or bromobenzamido in ), which may reduce metabolic stability but increase steric hindrance.
- N-Substituent Effects : The 2-methoxyethyl group in the target compound improves hydrophilicity compared to hydrophobic aryl groups (e.g., 4-methoxyphenyl in or unsubstituted carboxamides in ).
Biological Activity
The compound 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to the class of benzothiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Benzothiophene derivatives, including the compound , often exhibit biological activities through various mechanisms such as enzyme inhibition, receptor modulation, and interaction with cellular pathways. The structural features of these compounds significantly influence their biological efficacy.
Inhibitory Activity
Recent studies have highlighted the inhibitory effects of benzothiophene derivatives on cholinesterases, which are enzymes critical in neurotransmission. For instance, a study demonstrated that certain benzothiophene-chalcone hybrids exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Table 1: Inhibitory Activity of Benzothiophene Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 5f | 62.10 | - |
| 5h | - | 24.35 |
| Galantamine | 28.08 | - |
Cytotoxicity and Cell Viability
The impact of these compounds on cell viability is crucial for assessing their therapeutic potential. In vitro studies using SH-SY5Y neuroblastoma cells indicated that several benzothiophene derivatives did not exhibit cytotoxic effects at their respective IC50 concentrations . This suggests a favorable safety profile for further development.
Structure-Activity Relationships (SAR)
The biological activity of benzothiophene derivatives is closely related to their chemical structure. Modifications at specific positions on the benzothiophene scaffold can enhance or diminish their pharmacological properties. For example, substituents on the nitrogen atom or variations in the carboxamide group can significantly influence enzyme binding affinity and selectivity .
Case Studies
- Cholinesterase Inhibition : A series of studies have systematically investigated the effects of various substitutions on the benzothiophene core. Compounds with electron-withdrawing groups at specific positions demonstrated enhanced inhibitory activity against cholinesterases, reinforcing the importance of electronic effects in SAR analysis .
- Antidepressant Activity : Another study explored the antidepressant potential of tetrahydrobenzothiophene derivatives. The results indicated that certain modifications led to improved efficacy in animal models, suggesting that these compounds could serve as lead candidates for developing new antidepressants .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via a multi-step approach involving cyanoacetylation followed by amide coupling . For example, describes a similar synthesis where ethyl 2-amino-thiophene derivatives undergo cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with aldehydes. Key optimizations include:
- Using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent to enhance amide bond formation efficiency .
- Maintaining low temperatures (0–5°C) during coupling to minimize side reactions .
- Purification via recrystallization with alcohols (e.g., ethanol) to achieve >90% purity .
- Monitoring reaction progress with TLC (hexane:ethyl acetate, 9:3 v/v) .
Advanced: How can stereochemical uncertainties in the compound’s structure (e.g., at the tetrahydrobenzothiophene ring) be resolved using crystallographic data?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. and highlight protocols for analogous tetrahydrobenzothiophene derivatives:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
- Analyze torsion angles and hydrogen-bonding networks to confirm the configuration of the tetrahydro ring and chloroacetamido group .
- Compare experimental data (e.g., C–Cl bond lengths: ~1.76 Å) with density functional theory (DFT) calculations to validate stereochemical assignments .
Basic: What physicochemical properties (e.g., logP, hydrogen-bonding capacity) should be prioritized in solubility and formulation studies?
Methodological Answer:
Key properties include:
- LogP (XlogP ~4.3) : Predicts lipid solubility and membrane permeability; experimental validation via shake-flask method (octanol/water) is recommended .
- Hydrogen-bond donors (2) and acceptors (5) : Impacts solubility in polar solvents (e.g., DMF or DMSO) and crystallization behavior .
- Topological polar surface area (109 Ų) : Guides selection of surfactants or co-solvents for in vitro assays .
Advanced: How can contradictory bioactivity data (e.g., COX-2 inhibition vs. non-specific binding) be systematically addressed?
Methodological Answer:
Contradictions may arise from assay conditions or off-target interactions. suggests:
- Perform competitive binding assays with radiolabeled ligands to confirm target specificity.
- Use molecular docking (e.g., AutoDock Vina) to map interactions with COX-2’s active site (e.g., His90, Arg120) and compare with non-target proteins .
- Validate in knockout cell lines to isolate COX-2-dependent effects .
Advanced: What computational strategies are effective in predicting the compound’s metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., structural alerts for chloroacetamides) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in biological membranes (e.g., POPC bilayers) .
Basic: How can the compound’s stability under varying pH and temperature conditions be assessed for long-term storage?
Methodological Answer:
- Conduct accelerated stability studies :
Advanced: What strategies mitigate steric hindrance during functionalization of the tetrahydrobenzothiophene core?
Methodological Answer:
- Use bulky directing groups (e.g., 2-methoxyethyl) to control regioselectivity in electrophilic substitutions .
- Employ microwave-assisted synthesis to reduce reaction times and improve yields in sterically crowded environments (e.g., 100°C, 30 min) .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify key signals (e.g., methoxyethyl CH3 at δ ~3.2 ppm, tetrahydrobenzothiophene protons at δ ~1.5–2.8 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- HRMS : Match experimental m/z with theoretical values (e.g., [M+H]+ ~455.1070) .
Advanced: How can crystallographic data resolve polymorphism issues affecting pharmacological reproducibility?
Methodological Answer:
- Screen 10+ solvent systems (e.g., acetonitrile, toluene) to isolate polymorphs .
- Compare PXRD patterns and DSC thermograms (melting points, enthalpy) to differentiate forms .
- Use Hirshfeld surface analysis to quantify intermolecular interactions driving polymorphism .
Advanced: What in silico methods validate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Pharmacophore Modeling : Align with kinase ATP-binding pockets (e.g., conserved Lys-Glu motifs) using Schrödinger’s Phase .
- Free-Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for mutations (e.g., gatekeeper residues) .
- Kinome-wide Profiling : Use KINOMEscan to assess selectivity across 468 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
